![molecular formula C26H47NOSiSn B14269692 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 153432-70-3](/img/structure/B14269692.png)
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tributylstannyl group and a trimethylsilyl-ethoxy-methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including the introduction of the tributylstannyl and trimethylsilyl-ethoxy-methyl groups. Common synthetic routes may involve:
Stille Coupling Reaction: This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst.
Protection and Deprotection Steps: The trimethylsilyl-ethoxy-methyl group can be introduced as a protecting group for hydroxyl functionalities, which can later be removed under specific conditions.
Chemical Reactions Analysis
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in substitution reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: Indole derivatives are studied for their electronic properties, making this compound relevant in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is primarily related to its role as an intermediate in chemical reactions. The tributylstannyl group facilitates carbon-carbon bond formation through coupling reactions, while the trimethylsilyl-ethoxy-methyl group acts as a protecting group for hydroxyl functionalities. These functionalities enable the compound to participate in various synthetic transformations, ultimately leading to the formation of more complex molecules.
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- include:
2-Methylindole: This compound lacks the tributylstannyl and trimethylsilyl-ethoxy-methyl groups, making it less versatile in synthetic applications.
2-Methylindoline: This compound is a reduced form of indole and does not contain the same functional groups, limiting its use in certain reactions.
The uniqueness of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its combination of functional groups, which provide both reactivity and protection during synthetic transformations.
Properties
CAS No. |
153432-70-3 |
|---|---|
Molecular Formula |
C26H47NOSiSn |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
trimethyl-[2-[(2-tributylstannylindol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C14H20NOSi.3C4H9.Sn/c1-17(2,3)11-10-16-12-15-9-8-13-6-4-5-7-14(13)15;3*1-3-4-2;/h4-8H,10-12H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
XEQIIPXYGKVBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


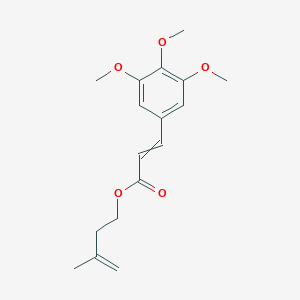
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
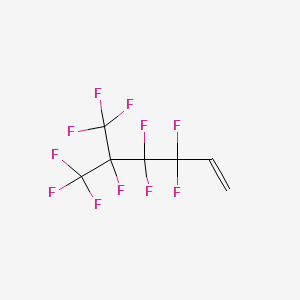
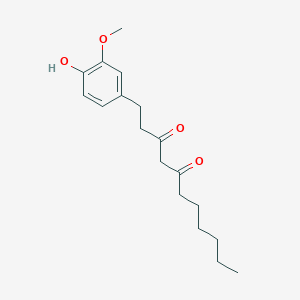
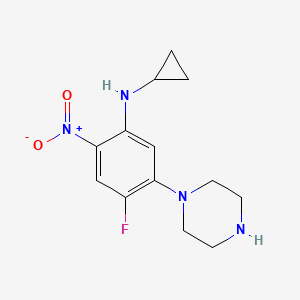
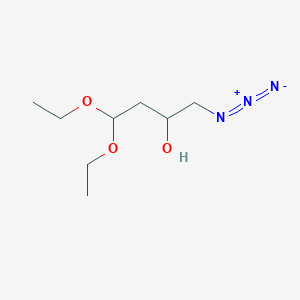
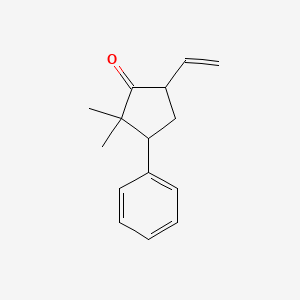
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
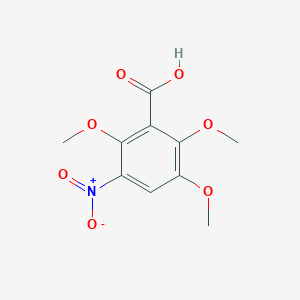
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
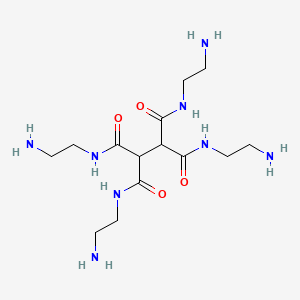
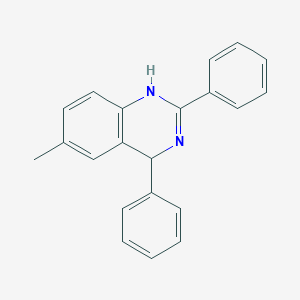
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
